2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is a synthetic androgen and derivative of testosteroneThese compounds are known to favor the development of masculine characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one typically involves multiple steps starting from basic steroidal frameworks. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Diene Formation: Creation of double bonds in the steroid nucleus to form the 1,4-diene structure.
Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one has several scientific research applications:
Chemistry: Used as a model compound to study steroidal reactions and mechanisms.
Biology: Investigated for its role in androgen receptor binding and activity.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through binding to androgen receptors. This binding initiates a cascade of molecular events, including:
Transcriptional Activation: Activation of specific genes involved in male characteristics and muscle growth.
Signal Transduction Pathways: Interaction with various signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The primary natural androgen with similar anabolic and androgenic effects.
Methandrostenolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Oxandrolone: Another synthetic androgen with a different substitution pattern.
Uniqueness
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is unique due to its specific hydroxymethyl and diene structure, which confer distinct biological activities and stability compared to other androgens.
Properties
CAS No. |
59400-02-1 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-2-(hydroxymethyl)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,14-15,17-18,22,24-25H,4-7,10-11H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
WXBPWNNGZDXSDG-GNIMZFFESA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)CO)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.